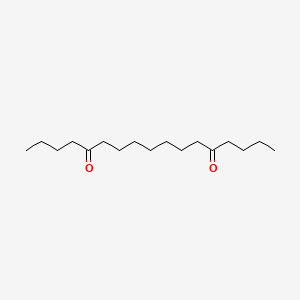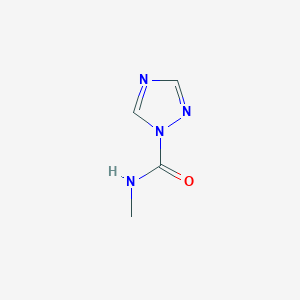![molecular formula C21H18O2S B14693274 [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene CAS No. 23566-06-5](/img/structure/B14693274.png)
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene is an organic compound with the molecular formula C20H16O2S It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene typically involves the reaction of diphenylethene with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxides.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The diphenylethenyl moiety can also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Z)-1,2-diphenylethenyl]sulfonylbenzene
- [(Z)-1,2-diphenylethenyl]sulfonylmethane
- [(Z)-1,2-diphenylethenyl]sulfonylpropane
Uniqueness
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
23566-06-5 |
|---|---|
Formule moléculaire |
C21H18O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C21H18O2S/c22-24(23,17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-16H,17H2/b21-16- |
Clé InChI |
ONFIELJYPYBFER-PGMHBOJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CS(=O)(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


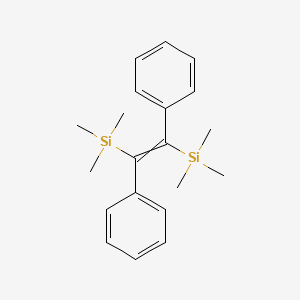
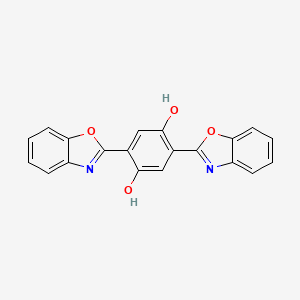
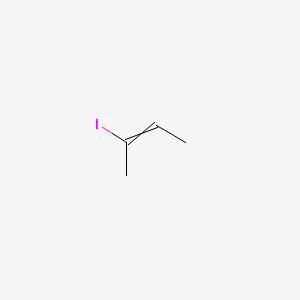
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

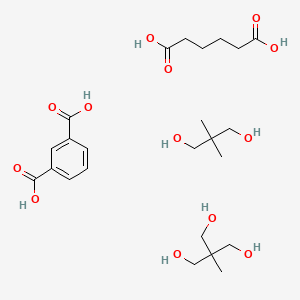

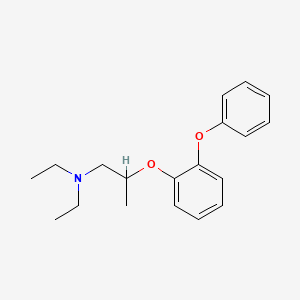
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
